molecular formula C9H8IN B13696101 5-Iodo-3-methylindole

5-Iodo-3-methylindole

Cat. No.: B13696101
M. Wt: 257.07 g/mol
InChI Key: ARJWPDITDNELST-UHFFFAOYSA-N
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Description

5-Iodo-3-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylindole typically involves the iodination of 3-methylindole. One common method is the electrophilic substitution reaction where 3-methylindole is treated with iodine in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, the halogen-magnesium exchange reaction can be employed, where 3-iodoindole is reacted with a Grignard reagent to introduce the methyl group . This method allows for precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylindole involves its interaction with various molecular targets and pathways. The iodine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors . The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-3-methylindole’s unique combination of an iodine atom and a methyl group provides it with enhanced reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

5-iodo-3-methyl-1H-indole

InChI

InChI=1S/C9H8IN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3

InChI Key

ARJWPDITDNELST-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)I

Origin of Product

United States

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